molecular formula C4H6ClNO3 B13884941 Methyl 2-chloro-2-oxoethylcarbamate

Methyl 2-chloro-2-oxoethylcarbamate

Cat. No.: B13884941
M. Wt: 151.55 g/mol
InChI Key: ICCFTNVGIJGFRE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-oxoethylcarbamate (CAS 79441-24-0) is a specialized carbamate ester building block for research and development applications. This compound integrates both a reactive acyl chloride group and a carbamate moiety, making it a valuable synthon in organic and medicinal chemistry. Carbamate-bearing molecules are key structural motifs in modern drug discovery due to their enhanced proteolytic stability and ability to permeate cell membranes compared to native amide bonds . Researchers utilize carbamate derivatives like this as critical intermediates in the synthesis of more complex molecules, potentially serving as peptide bond surrogates in the design of enzyme inhibitors . Furthermore, carbamates are widely employed as protecting groups for amines in multi-step synthetic routes, with groups like Boc and Fmoc being commonplace in peptide chemistry . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

methyl N-(2-chloro-2-oxoethyl)carbamate

InChI

InChI=1S/C4H6ClNO3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H,6,8)

InChI Key

ICCFTNVGIJGFRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the reaction of methyl chloroformate with an appropriate amine or alcohol under controlled conditions. This reaction exploits the electrophilic carbonyl carbon of methyl chloroformate, which reacts with nucleophiles to form carbamate esters.

Reaction Scheme:

$$
\text{Methyl chloroformate} + \text{Amine/Alcohol} \rightarrow \text{this compound}
$$

The chloro and oxo groups in the product confer reactivity that can be harnessed in further synthetic transformations.

Specific Method Using Chloroacetyl Chloride

A detailed synthetic approach involves the use of chloroacetyl chloride reacting with a suitable carbamate precursor under anhydrous and inert atmosphere conditions. This method is adapted from protocols used in related carbamate and amide synthesis.

Experimental Conditions:

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)
  • Temperature: 0 °C to room temperature
  • Base: N-Methylmorpholine (NMM) or triethylamine to scavenge HCl
  • Reaction time: Approximately 90 minutes
  • Workup: Acid quench with dilute HCl, extraction with ethyl acetate, drying over MgSO₄, and concentration under reduced pressure

Outcome:

  • Product obtained as a brown oil or solid after ether precipitation
  • Typical yields reported around 50-70% depending on scale and purification

Alternative Routes and Scale-Up Considerations

Large-scale preparations of carbamate derivatives structurally related to this compound have been reported, emphasizing process optimization for yield and purity. Key points include:

  • Use of low catalyst loadings for related transformations
  • Careful control of temperature during addition of reagents such as thionyl chloride (SOCl₂) for chlorination steps
  • Sequential washing steps with aqueous citric acid, sodium bicarbonate, and brine to remove impurities
  • Crystallization and solvent exchange to improve solid-state purity

These strategies can be adapted to optimize the synthesis of this compound on a pilot or kilogram scale.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
1 Methyl chloroformate + amine/alcohol Base (e.g., triethylamine), controlled addition CH₂Cl₂ or similar 0 °C to RT 1-2 hours 50-70 Standard carbamate formation
2 Carbamate precursor + chloroacetyl chloride N-Methylmorpholine, acid quench Anhydrous CH₂Cl₂ 0 °C to RT 90 minutes ~52 Produces brown oil/solid after workup
3 Alcohol + SOCl₂ (chlorination) Controlled addition, aqueous workup Acetonitrile (CH₃CN) <15 °C to RT Several hours 85 (related carbamate) Scale-up with careful temperature control

Mechanistic Insights and Reaction Analysis

The key step in the synthesis involves nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate or chloroacetyl chloride, leading to carbamate formation. The presence of the chloro substituent adjacent to the carbonyl enhances the electrophilicity, facilitating substitution reactions.

  • Under basic conditions, the amine or alcohol nucleophile attacks the carbonyl carbon.
  • The base scavenges the released HCl, driving the reaction forward.
  • The reaction is sensitive to moisture; anhydrous conditions prevent side hydrolysis.
  • Temperature control is critical to avoid decomposition or side reactions.

Research Outcomes and Applications

Research indicates that this compound and related carbamate esters serve as intermediates in enzyme inhibition studies and medicinal chemistry. Their reactive chloro and carbonyl groups allow for conjugation with amino acids or heterocycles, expanding their utility.

  • Studies have demonstrated their use in synthesizing enzyme inhibitors targeting carbonic anhydrase and other enzymes.
  • The compound's moderate stability under laboratory conditions requires careful handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-oxoethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Methyl 2-chloro-2-oxoethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-oxoethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6)

  • Molecular Formula : C₁₀H₉ClO₃
  • Functional Groups : Aromatic chloro-methylphenyl ring, oxoacetate ester.
  • Key Differences : Unlike Methyl 2-chloro-2-oxoethylcarbamate, this compound lacks a carbamate moiety and instead features a substituted aromatic ring. The phenyl group increases steric hindrance and may reduce solubility in polar solvents compared to aliphatic carbamates.
  • Applications : Likely used as a synthetic intermediate for pharmaceuticals or dyes due to its aromatic reactivity .

Ethyl 2-chloroacetoacetate

  • Molecular Formula: C₆H₉ClO₃ (inferred from synonyms in )
  • Functional Groups : Chloro, acetoacetate ester.
  • Key Differences: This compound contains an acetoacetate backbone, which is more acidic (due to keto-enol tautomerism) than the carbamate group in the target compound. The ethyl ester group may offer different hydrolysis kinetics compared to methyl esters.
  • Applications : Commonly employed in the synthesis of heterocycles (e.g., pyrazoles) and as a precursor for β-keto acid derivatives .

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1)

  • Molecular Formula: C₆H₁₁NO₄
  • Functional Groups: Methoxy-methylamino, oxoacetate ester.
  • This contrasts with the carbamate’s urea-like structure, which may exhibit stronger intermolecular hydrogen bonding.
  • Applications: Serves as a building block for peptidomimetics or enzyme inhibitors due to its amino-ester functionality .

Data Table: Comparative Analysis

Property This compound Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate Ethyl 2-chloroacetoacetate Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate
Molecular Formula Not explicitly provided C₁₀H₉ClO₃ C₆H₉ClO₃ C₆H₁₁NO₄
Molecular Weight (g/mol) ~165–175 (estimated) 212.64 ~164.59 161.16
Key Functional Groups Carbamate, chloro, oxo Aromatic chloro, oxoacetate Chloro, acetoacetate Methoxy-methylamino, oxoacetate
Reactivity Nucleophilic substitution at chloro Electrophilic aromatic substitution Keto-enol tautomerism Amide bond formation
Typical Applications Pharmaceutical intermediates Dye/polymer synthesis Heterocycle synthesis Peptidomimetics, enzyme inhibitors

Research Findings and Functional Insights

  • Carbamate vs. Ester Stability : Carbamates (e.g., this compound) generally exhibit greater hydrolytic stability than esters under basic conditions due to the resonance stabilization of the carbamate group .
  • Chloro Substituent Reactivity : The chloro group in all compared compounds facilitates nucleophilic displacement reactions, but the carbamate’s chloroethyl chain may offer better regioselectivity in alkylation reactions compared to aromatic chloro derivatives .
  • Solubility Trends : Aliphatic carbamates and oxoacetates (e.g., Ethyl 2-chloroacetoacetate) are more soluble in polar aprotic solvents (e.g., DMSO) than aromatic derivatives, which tend to favor hydrophobic environments .

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